2-Iodobenzonitrile
Overview
Description
2-Iodobenzonitrile is a nitrile compound with the molecular formula C7H4IN . It is one of the most important organic synthesis intermediates in organic synthetic chemistry and is widely used in pesticides, pharmaceuticals, dyes, and other fine chemicals .
Molecular Structure Analysis
The molecular structure of 2-Iodobenzonitrile consists of a benzene ring attached to a nitrile group (-CN) and an iodine atom . The average molecular weight is 229.018 Da .Physical And Chemical Properties Analysis
2-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C . It has a molar refractivity of 44.2±0.4 cm3, and its polar surface area is 24 Å2 .Scientific Research Applications
Synthesis of Aromatic Compounds : 2-Iodobenzonitrile and its derivatives are utilized in palladium-catalyzed reactions to synthesize complex aromatic compounds like 2,3-diarylindenones and polycyclic aromatic ketones, which are important in various chemical applications (Pletnev, Tian, & Larock, 2002).
Crystal Engineering : Studies on 4-iodobenzonitrile demonstrate its utility in crystal engineering, where non-covalent interactions between donor atoms and halogen acceptors aid in chain formation in crystal structures (Giordano & Parsons, 2017).
Investigating Intermolecular Interactions : Research on the effect of pressure on halogen bonding in 4-iodobenzonitrile provides insights into the robustness and behavior of halogen bonds under varying conditions (Giordano et al., 2019).
Studying Substituent Effects : The influence of iodine on crystal packing of iodo-substituted benzonitriles has been analyzed to understand the energetic situation and dipole moments in these compounds (Merz, 2006).
Pharmaceutical Applications : 2-Iodobenzonitrile is involved in the synthesis of functionalized 2-aminobenzonitriles, which hold potential in the pharmaceutical industry (Majhi & Ranu, 2016).
Aromaticity and Thermodynamic Studies : Investigations into the halogen⋯cyano interactions on Iodobenzonitrile assess the strength of these intermolecular interactions and their impact on the crystal structure (Rocha, Silva, & Silva, 2013).
Biological Evaluations : Some studies have focused on the biological evaluation of compounds derived from 2-aminobenzonitrile, exploring their potential medicinal applications (Govindharaju et al., 2019).
Electrochemical Applications : Research on the electrochemical arylation of iodoaromatics, including 4-iodobenzonitrile, explores new methods in synthetic chemistry (Gallardo & Soler, 2017).
X-Ray Diffraction Studies : 2-Iodobenzonitrile has been used in x-ray diffraction studies of gas-phase molecules, contributing to our understanding of molecular structures and dynamics (Kupper et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374757 | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzonitrile | |
CAS RN |
4387-36-4 | |
Record name | 2-Iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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